

A Comparative Spectroscopic Analysis of 2-Amino-3-methoxypyridine and Its Isomers

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Compound of Interest

Compound Name: 2-Amino-3-methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Amino-3-methoxypyridine** and its positional isomers. The objective is to offer a comprehensive reference for the identification and differentiation of these compounds, which are of interest in medicinal chemistry and drug development. The data presented is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Amino-3-methoxypyridine** and a selection of its isomers.

¹H NMR Spectral Data (CDCl₃)

Compound	δ H4 (ppm)	δ H5 (ppm)	δ H6 (ppm)	δ OCH ₃ (ppm)	δ NH ₂ (ppm)
2-Amino-3-methoxypyridine	6.83 (dd)	7.02 (dd)	7.18 (dd)	3.89 (s)	4.80 (br s)
2-Amino-4-methoxypyridine	6.20 (d)	6.37 (dd)	7.81 (d)	3.83 (s)	4.40 (br s)
2-Amino-5-methoxypyridine	7.88 (d)	7.22 (dd)	6.41 (d)	3.78 (s)	4.46 (br s)
3-Amino-2-methoxypyridine	7.05 (dd)	6.75 (dd)	7.65 (dd)	3.95 (s)	3.70 (br s)
4-Amino-2-methoxypyridine	6.15 (d)	6.30 (dd)	7.70 (d)	3.85 (s)	4.20 (br s)
5-Amino-2-methoxypyridine	6.60 (d)	7.15 (dd)	7.90 (d)	3.80 (s)	3.60 (br s)

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling patterns are denoted as s (singlet), d (doublet), dd (doublet of doublets), and br s (broad singlet).

¹³C NMR Spectral Data (CDCl₃)

Compound	δ C2 (ppm)	δ C3 (ppm)	δ C4 (ppm)	δ C5 (ppm)	δ C6 (ppm)	δ OCH ₃ (ppm)
2-Amino-3-methoxy pyridine	147.5	145.2	118.9	120.5	138.1	55.8
2-Amino-4-methoxy pyridine	160.8	98.2	165.5	105.1	149.2	55.0
2-Amino-5-methoxy pyridine	158.1	109.8	139.2	148.5	135.7	55.4
3-Amino-2-methoxy pyridine	157.9	123.8	122.7	118.4	139.6	53.6
4-Amino-2-methoxy pyridine	163.2	106.1	151.8	95.9	149.0	53.1
5-Amino-2-methoxy pyridine	154.0	121.2	138.8	130.1	136.2	55.3

Note: Some of the listed ¹³C NMR data are predicted values or compiled from various sources and may show slight variations depending on experimental conditions.

FTIR Spectral Data (cm⁻¹)

Compound	$\nu(\text{N-H})$	$\nu(\text{C-H})$ aromatic	$\nu(\text{C-H})$ aliphatic	$\nu(\text{C=N}),$ $\nu(\text{C=C})$	$\nu(\text{C-O})$
2-Amino-3-methoxypyridine	3450, 3320	3050	2950, 2840	1620, 1580, 1470	1260, 1030
2-Amino-4-methoxypyridine	3430, 3310	3060	2960, 2850	1610, 1590, 1480	1250, 1040
2-Amino-5-methoxypyridine	3440, 3315	3055	2955, 2845	1615, 1585, 1475	1255, 1035
3-Amino-2-methoxypyridine	3460, 3330	3045	2945, 2835	1625, 1575, 1465	1265, 1025
4-Amino-2-methoxypyridine	3420, 3300	3065	2965, 2855	1605, 1595, 1485	1245, 1045
5-Amino-2-methoxypyridine	3435, 3310	3050	2950, 2840	1610, 1580, 1470	1250, 1030

Key vibrational frequencies (ν) are reported in wavenumbers (cm^{-1}). The N-H stretching region typically shows two bands for the primary amine group.

Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Amino-3-methoxypyridine	124	109, 95, 81, 67
2-Amino-4-methoxypyridine	124	109, 95, 81, 67
2-Amino-5-methoxypyridine	124	109, 95, 81, 67
3-Amino-2-methoxypyridine	124	109, 95, 81, 67
4-Amino-2-methoxypyridine	124	109, 95, 81, 67
5-Amino-2-methoxypyridine	124	109, 95, 81, 67

The molecular ion peak $[M]^+$ corresponds to the molecular weight of the compounds ($C_6H_8N_2O$). Key fragment ions often arise from the loss of a methyl group ($-CH_3$, m/z 109), followed by the loss of CO (m/z 81) or other characteristic fragmentations of the pyridine ring.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the aminomethoxypyridine isomer was dissolved in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** Spectra were recorded on a Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBO probe.
- **1H NMR Parameters:**
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s

- Acquisition Time: 4.09 s
- Spectral Width: 8012.8 Hz (20.0 ppm)
- Temperature: 298 K
- ¹³C NMR Parameters:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.36 s
 - Spectral Width: 24038.5 Hz (238.8 ppm)
 - Temperature: 298 K
- Data Processing: Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid aminomethoxypyridine isomer was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle (approximately 1:100 sample to KBr ratio). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹

- Number of Scans: 16
- Mode: Transmittance
- Data Processing: A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.

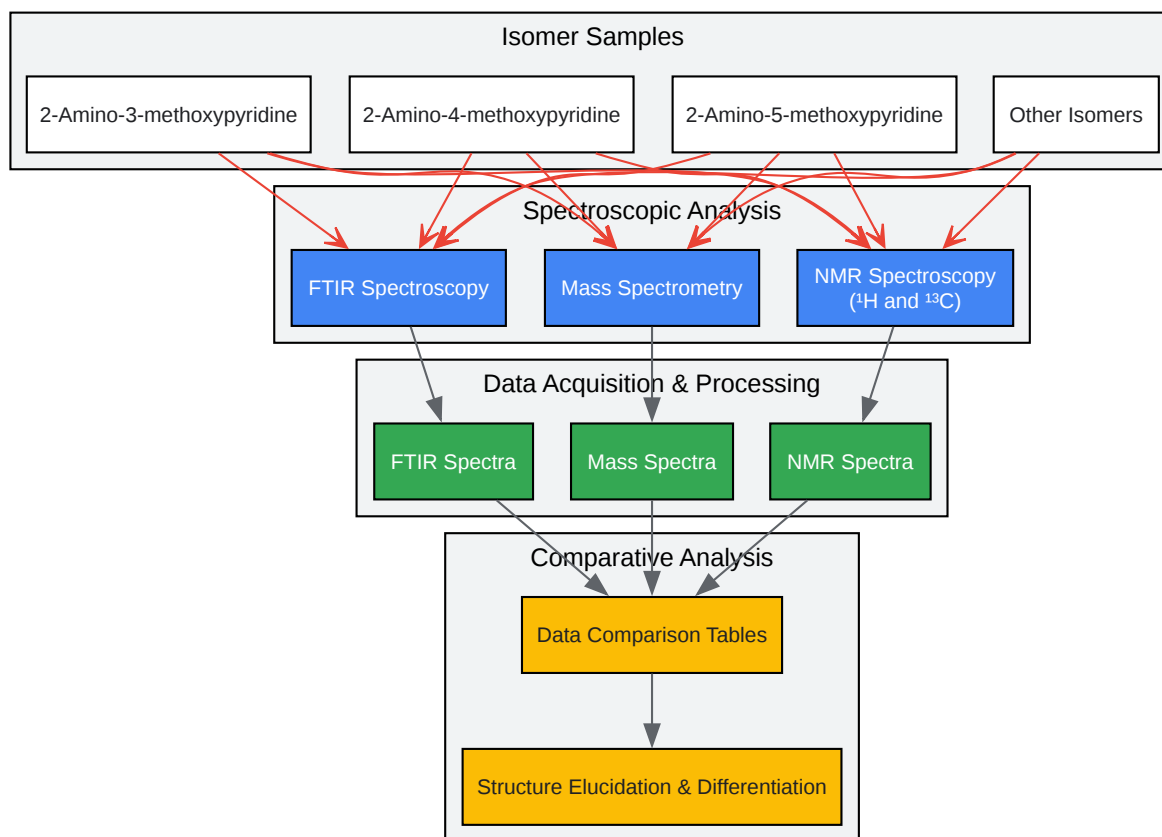
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the aminomethoxypyridine isomer in methanol was introduced into the mass spectrometer via a direct infusion pump at a flow rate of 5 μ L/min.
- Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.
- Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Source Temperature: 230 $^{\circ}$ C
 - Scan Range: m/z 40-200
- Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the aminomethoxypyridine isomers.

Workflow for Spectroscopic Comparison of Aminomethoxypyridine Isomers



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Spectroscopic analysis workflow.

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